molecular formula C7H14BN3O2 B1454966 (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 1086063-73-1

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No. B1454966
M. Wt: 183.02 g/mol
InChI Key: UCQQESQCZFLTNP-UHFFFAOYSA-N
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Description

“(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydrogens . Boronic acids are known for their ability to form reversible covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of a boronate ester with a suitable partner molecule in the presence of a catalyst . The synthesis of boronic acids and their derivatives has been a topic of ongoing research, with many studies focusing on improving the efficiency, selectivity, and scope of these reactions .


Molecular Structure Analysis

The molecular structure of “(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” involves a boron atom bonded to an oxygen atom and two hydrogens, with the boron atom also being part of a larger organic structure . The exact structure can vary depending on the specific substituents attached to the boron atom.


Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst . Boronic acids can also react with diols and other compounds containing hydroxyl groups to form boronate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely depending on their specific structure. In general, boronic acids are stable under normal conditions but can decompose under high heat or in the presence of strong acids or bases .

Scientific Research Applications

Chemical Behavior and Interactions

Research has explored the chemical behavior of monomeric pyrazol-1-ylboranes, closely related compounds, demonstrating their interactions with pyrazoles and (dimethylamino)dialkylboranes. These studies have led to the identification of molar addition compounds and suggested mechanisms involving mobile bridging hydrogen and cyclic transition states. This foundational work highlights the chemical versatility and reactivity of pyrazolylboronic acid derivatives in forming complex boron-nitrogen compounds, potentially applicable in synthesizing new organic molecules (Alam & Niedenzu, 1982).

Structural Characterization and Synthesis

Further studies have detailed the synthesis and structural characterization of silylated or germylated pyrazoleboronic acids, which provide insights into the synthesis pathways and physical properties of these compounds. These findings are crucial for developing new materials and chemicals with tailored properties for various scientific applications (Durka et al., 2015).

Applications in Heterocyclic Synthesis

The synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate highlight the role of compounds with a dimethylamino moiety in facilitating various alkylation and ring closure reactions. These processes are foundational in generating structurally diverse libraries of compounds, indicating the potential of pyrazolylboronic acid derivatives in heterocyclic chemistry and drug discovery (Bevk et al., 2001).

Anticancer Molecule Development

A notable application in medicinal chemistry involves the bioanalysis and in vitro metabolite profiling of a new boronic acid-based anticancer molecule. This study underlines the importance of pyrazolylboronic acid derivatives in developing therapeutic agents, demonstrating their potential in treating diseases such as cancer (Zagade et al., 2020).

Safety And Hazards

Boronic acids are generally considered to be non-toxic, but they can cause irritation if they come into contact with the skin or eyes. They can also be harmful if ingested or inhaled in large amounts .

Future Directions

The future of boronic acid research is likely to involve further exploration of their potential applications in various fields, including medicine, materials science, and environmental science. There is also ongoing interest in developing new methods for the synthesis of boronic acids and their derivatives, with a particular focus on improving the efficiency and selectivity of these reactions .

properties

IUPAC Name

[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQQESQCZFLTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743835
Record name {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid

CAS RN

1086063-73-1
Record name {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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